molecular formula C13H17NO5S B2437915 3-{4-Methoxy-3-[(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid CAS No. 786728-87-8

3-{4-Methoxy-3-[(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid

Cat. No.: B2437915
CAS No.: 786728-87-8
M. Wt: 299.34
InChI Key: CKQVXJBNKZGLEF-FNORWQNLSA-N
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Description

3-{4-Methoxy-3-[(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid is an organic compound with a complex structure that includes a methoxy group, a sulfamoyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-Methoxy-3-[(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxybenzaldehyde with propan-2-ylamine to form an intermediate Schiff base, which is then subjected to sulfonation using chlorosulfonic acid. The resulting sulfonamide is then reacted with acryloyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{4-Methoxy-3-[(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated carboxylic acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

    Oxidation: 4-Hydroxy-3-[(propan-2-yl)sulfamoyl]phenylprop-2-enoic acid.

    Reduction: 3-{4-Methoxy-3-[(propan-2-yl)sulfamoyl]phenyl}propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{4-Methoxy-3-[(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-Methoxy-3-[(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-[(propan-2-yl)sulfamoyl]benzoic acid
  • 3-{4-Methoxy-3-[(propan-2-yl)sulfamoyl]phenyl}propanoic acid
  • 4-Hydroxy-3-[(propan-2-yl)sulfamoyl]phenylprop-2-enoic acid

Uniqueness

3-{4-Methoxy-3-[(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[4-methoxy-3-(propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-9(2)14-20(17,18)12-8-10(5-7-13(15)16)4-6-11(12)19-3/h4-9,14H,1-3H3,(H,15,16)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQVXJBNKZGLEF-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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